molecular formula C17H19N3O2 B12916307 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-04-9

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12916307
CAS No.: 917896-04-9
M. Wt: 297.35 g/mol
InChI Key: HLQJQLXCKDHNON-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a series of reactions involving the cyclization of catechol derivatives with formaldehyde. The cyclopentyl group is introduced via a nucleophilic substitution reaction, while the pyrimidin-4-amine core is synthesized through a condensation reaction involving appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole moiety can interact with proteins and nucleic acids, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its combination of structural features, including the cyclopentyl group and pyrimidin-4-amine core.

Properties

CAS No.

917896-04-9

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2/c1-11-18-9-14(17(19-11)20-13-4-2-3-5-13)12-6-7-15-16(8-12)22-10-21-15/h6-9,13H,2-5,10H2,1H3,(H,18,19,20)

InChI Key

HLQJQLXCKDHNON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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